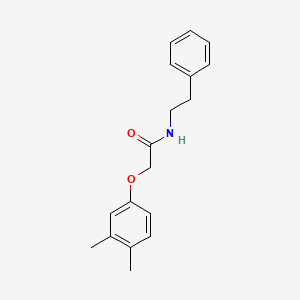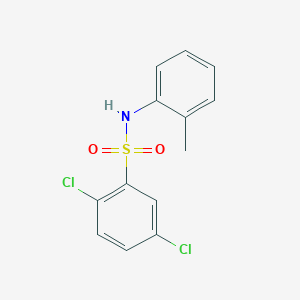![molecular formula C18H19NO3 B5515753 isopropyl 4-[(2-methylbenzoyl)amino]benzoate](/img/structure/B5515753.png)
isopropyl 4-[(2-methylbenzoyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl 4-[(2-methylbenzoyl)amino]benzoate is a compound that has garnered interest in various scientific studies due to its intriguing chemical and physical properties. While the specific compound was not directly found, research on closely related compounds provides valuable insights into its potential characteristics and applications.
Synthesis Analysis
The synthesis of related benzoate compounds involves multicomponent reactions that efficiently construct complex molecules from simpler ones. For instance, the synthesis of alkyl 2-(1-(alkylcarbamoyl)-2,2-dicyanoethyl)benzoate derivatives through a four-component reaction showcases the atom economy and efficiency of these synthetic routes (Ebrahim Soleimani, Mohsen Zainali, 2011).
Molecular Structure Analysis
Studies on the molecular structure of related compounds reveal the significance of hydrogen bonding in determining the molecular arrangement. For example, the structure of methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate exhibits a polarized structure with molecules linked into chains by hydrogen bonds (J. Portilla, E. G. Mata, J. Cobo, J. N. Low, C. Glidewell, 2007).
Chemical Reactions and Properties
The chemical reactivity of benzoate derivatives is highlighted in studies focusing on the transformation of these compounds into polyfunctional heterocyclic systems. This demonstrates the versatility of benzoate compounds in organic synthesis, serving as precursors for a wide range of biologically active and structurally diverse molecules (Lucija Pizzioli, Brina Ornik, J. Svete, B. Stanovnik, 1998).
Physical Properties Analysis
Research on the physical properties of benzoate derivatives, such as their crystalline structure and tableting performance, provides insight into their mechanical characteristics and potential applications in materials science. The study of p-aminobenzoic acid and its esters, for instance, reveals how molecular structure affects tableting performance and material plasticity (Aditya B. Singaraju, K. Nguyen, A. Jain, Rahul V. Haware, Lewis L. Stevens, 2016).
Chemical Properties Analysis
The chemical properties of benzoate derivatives, such as their reactivity in Knoevenagel reactions to produce 4-hydroxyalk-2-enoates, illustrate their utility in synthesizing complex organic molecules. These reactions are pivotal for creating structures present in biologically active compounds and for the organic synthesis of chiral compounds (Zhenjun Du, Toshihiro Kawatani, K. Kataoka, Rikiya Omatsu, J. Nokami, 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
propan-2-yl 4-[(2-methylbenzoyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-12(2)22-18(21)14-8-10-15(11-9-14)19-17(20)16-7-5-4-6-13(16)3/h4-12H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAYYQDRZPIWPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 4-{[(2-methylphenyl)carbonyl]amino}benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(3,4-difluorophenyl)acetamide](/img/structure/B5515696.png)

![6-acetyl-2-(2,5-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5515707.png)

![ethyl 5-[(4-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B5515730.png)
![2-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5515732.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5515733.png)
![3-{[4-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5515736.png)
![3-isobutyl-5-{[3-(propoxymethyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B5515741.png)

![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)propanamide](/img/structure/B5515759.png)
![2-[(4-bromobenzyl)oxy]-1-naphthaldehyde oxime](/img/structure/B5515765.png)
![2-[(2-chlorobenzyl)thio]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B5515783.png)